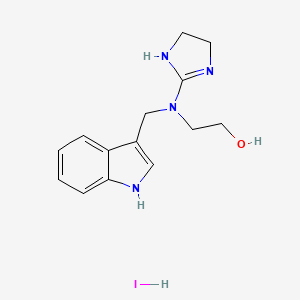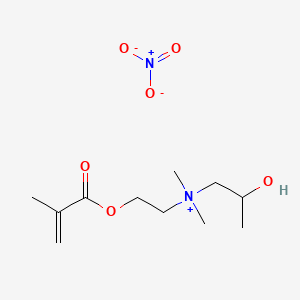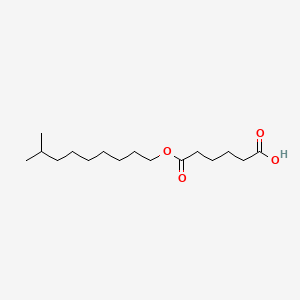
N,N,N-Trimethyl(phenyl)methanaminium hexafluoroantimonate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyltrimethylammonium hexafluoroantimonate: is a chemical compound with the molecular formula C10H16F6NSb . It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium hexafluoroantimonate can be synthesized through the reaction of benzyltrimethylammonium chloride with antimony pentafluoride. The reaction typically occurs in an anhydrous solvent such as dichloromethane under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of benzyltrimethylammonium hexafluoroantimonate involves large-scale reactions using high-purity reagents. The process includes rigorous purification steps to obtain a product with high purity and consistency. The compound is then packaged and stored under specific conditions to maintain its stability.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyltrimethylammonium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: The compound can also be reduced under specific conditions.
Substitution: It is involved in substitution reactions where one of its components is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce various substituted benzyltrimethylammonium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyltrimethylammonium hexafluoroantimonate is used as a catalyst in organic synthesis, particularly in reactions requiring strong Lewis acids. It is also employed in the preparation of other complex chemical compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique properties make it a valuable tool in biochemical assays.
Medicine: While not commonly used in direct medical applications, benzyltrimethylammonium hexafluoroantimonate is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of benzyltrimethylammonium hexafluoroantimonate involves its ability to act as a strong Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Benzyltrimethylammonium chloride: Similar in structure but lacks the hexafluoroantimonate component.
Fluoroantimonic acid: A superacid with similar reactivity but different applications.
Tetramethylammonium hexafluoroantimonate: Another quaternary ammonium salt with comparable properties.
Uniqueness: Benzyltrimethylammonium hexafluoroantimonate is unique due to its combination of a benzyltrimethylammonium cation and a hexafluoroantimonate anion. This combination imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
65604-76-4 |
|---|---|
Molekularformel |
C10H16F6NSb |
Molekulargewicht |
385.99 g/mol |
IUPAC-Name |
benzyl(trimethyl)azanium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C10H16N.6FH.Sb/c1-11(2,3)9-10-7-5-4-6-8-10;;;;;;;/h4-8H,9H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 |
InChI-Schlüssel |
IWHTWHTYKUIZLV-UHFFFAOYSA-H |
Kanonische SMILES |
C[N+](C)(C)CC1=CC=CC=C1.F[Sb-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


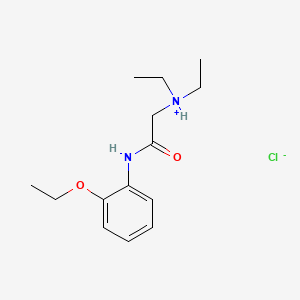

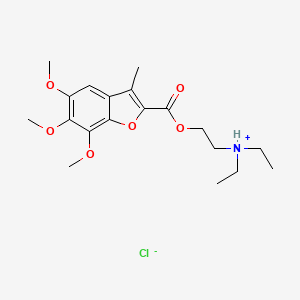


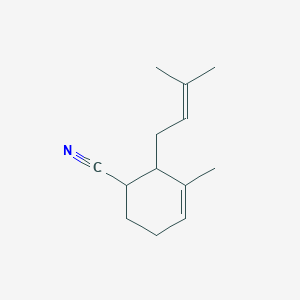
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769927.png)
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
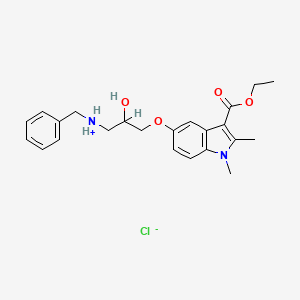

![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)
